
Triethylene glycol monomethyl ether
Overview
Description
Triethylene glycol monomethyl ether is a chemical compound with the molecular formula C₇H₁₆O₄. It is also known by other names such as 2-(2-(2-methoxyethoxy)ethoxy)ethanol and methyltriglycol . This compound is a colorless to pale yellow liquid that is miscible with water and many organic solvents . It is primarily used in organic synthesis and as a solvent in various industrial applications .
Preparation Methods
Triethylene glycol monomethyl ether is typically synthesized through the reaction of methanol with ethylene oxide . The reaction proceeds as follows: [ \text{CH}_3\text{OH} + (\text{CH}_2\text{CH}_2\text{O})_n \rightarrow \text{CH}_3\text{O}(\text{CH}_2\text{CH}_2\text{O})_n\text{H} ] This reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods involve similar processes but on a larger scale, often using continuous reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Triethylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Key Applications
- Cosmetics and Personal Care Products
- Pharmaceuticals
- Textiles
- Industrial Cleaning Products
- Hydraulic Fluids
- Paints and Coatings
- Metalworking Fluids
Data Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Cosmetics | Emulsifier, solvent | Enhances texture and stability |
Pharmaceuticals | Diluents for drug formulations | Improves solubility of active ingredients |
Textiles | Lubricant, dispersant | Increases dye efficiency |
Industrial Cleaners | Solvent for cleaners | Dissolves oils and contaminants |
Hydraulic Systems | Brake fluid component | Provides lubrication under temperature variations |
Paints | Coupling solvent | Improves dispersion of pigments |
Metalworking | Lubricant | Reduces wear on tools |
Case Study 1: Use in Cosmetics
A study published in the Journal of Cosmetic Science evaluated the effectiveness of this compound as an emulsifier in cream formulations. The results indicated that creams containing TGME exhibited improved stability over time compared to those without it. The authors concluded that TGME is an effective ingredient for enhancing the performance of cosmetic products .
Case Study 2: Textile Processing
Research conducted by Argus Research Laboratories demonstrated that incorporating TGME into textile dyes significantly improved color fastness and reduced dyeing time. The study highlighted TGME's role as a coupling agent that enhances the interaction between dyes and fabric fibers .
Case Study 3: Industrial Cleaning
A comparative analysis of various cleaning agents revealed that those containing this compound outperformed others in terms of grease removal efficiency. The study emphasized TGME's superior solvency properties, making it an ideal choice for formulating effective cleaning products .
Mechanism of Action
The mechanism of action of triethylene glycol monomethyl ether involves its ability to act as a solvent and reactant in various chemical processes. It can form hydrogen bonds with other molecules, facilitating their dissolution and interaction . Its molecular structure allows it to participate in a range of chemical reactions, making it a versatile compound in both research and industrial applications .
Comparison with Similar Compounds
Triethylene glycol monomethyl ether can be compared with other similar compounds such as:
Diethylene glycol monomethyl ether: Similar in structure but with one less ethylene glycol unit.
Tetraethylene glycol monomethyl ether: Contains one additional ethylene glycol unit compared to this compound.
Ethylene glycol monomethyl ether: Contains only one ethylene glycol unit.
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances .
Biological Activity
Triethylene glycol monomethyl ether (TGME), with the chemical formula and CAS number 112-35-6, is a member of the glycol ether family. It is primarily utilized in industrial applications, particularly as a solvent in hydraulic brake fluids and other formulations due to its favorable physicochemical properties. This article delves into the biological activity of TGME, focusing on its toxicity, developmental effects, and potential applications in drug delivery.
Toxicity and Safety Data
Key Findings on Toxicity
- Acute Toxicity : TGME exhibits low acute toxicity across multiple exposure routes (oral, dermal, inhalation) in experimental animals .
- Developmental Toxicity : In a study involving New Zealand White rabbits, TGME demonstrated a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for fetal effects . However, lower doses resulted in increased resorptions and reduced fetal body weight.
- Neurotoxicity : Research has shown that exposure to TGME can lead to developmental neurotoxic effects similar to those observed with other glycol ethers .
Comparative Toxicity Data
Endpoint | TGME (mg/kg) | Comments |
---|---|---|
NOAEL - Developmental Effects | 1000 | No effects observed in screening studies |
Increased Resorptions | 625 | Significant decrease in mean fetal body weight |
Acute Toxicity | >1000 | Low toxicity across exposure routes |
Interaction with Biological Systems
TGME's interaction with biological systems is characterized by its ability to modulate cellular responses. Notably, it has been implicated in enhancing transdermal drug delivery through its synergistic action with other chemicals . This property makes it a candidate for use in pharmaceutical formulations aimed at improving drug absorption.
Case Study: Effects on Streptococcus mutans
A study highlighted the role of triethylene glycol (TEG), a degradation product of TGME, in promoting the growth of Streptococcus mutans, a bacterium associated with dental caries. TEG was found to up-regulate virulence-associated genes and proteins in S. mutans, suggesting that TGME may influence microbial behavior in oral environments .
Research Findings Summary
Several studies contribute to understanding the biological activity of TGME:
- Developmental Neurotoxicity : Evidence suggests potential developmental neurotoxic effects based on structure-activity relationships and historical data from related compounds .
- Transdermal Drug Delivery : TGME enhances transdermal flux, indicating its utility as an excipient in drug formulations .
- Microbial Influence : The compound's metabolites can affect microbial virulence, suggesting implications for oral health .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGLQAWTXXGVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
Record name | TRIETHYLENE GLYCOL METHYL ETHER | |
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DSSTOX Substance ID |
DTXSID5026912 | |
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanol | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Odorless; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | TRIETHYLENE GLYCOL METHYL ETHER | |
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Record name | Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]- | |
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Record name | Triethylene glycol monomethyl ether | |
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Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |
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Boiling Point |
246 °C, 249 °C | |
Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |
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Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |
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Flash Point |
greater than 230 °F (USCG, 1999), 245 °F (118 °C) (OPEN CUP), 114.4 °C c.c. | |
Record name | TRIETHYLENE GLYCOL METHYL ETHER | |
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Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |
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Solubility |
In water, miscible, Soluble in water, Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C., Solubility in water: miscible | |
Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |
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Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |
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Density |
1.026 (USCG, 1999) - Denser than water; will sink, 1.0494, Relative density (water = 1): 1.05 | |
Record name | TRIETHYLENE GLYCOL METHYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 5.7 | |
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Vapor Pressure |
0.0035 [mmHg], lb/gal = 8.80 at 25 °C. VP: <0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10 | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-35-6 | |
Record name | TRIETHYLENE GLYCOL METHYL ETHER | |
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Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |
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Melting Point |
Freezing point: -44 °C, -44 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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